rac Rivastigmine-d6 Tartrate Salt
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Overview
Description
(Rac)-Rivastigmine-d6 (tartrate) is a deuterated form of Rivastigmine tartrate, a cholinesterase inhibitor used primarily in the treatment of mild to moderate Alzheimer’s disease and Parkinson’s disease dementia. The deuterium labeling in (Rac)-Rivastigmine-d6 helps in pharmacokinetic studies by providing a stable isotope that can be distinguished from the non-deuterated form.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Rac)-Rivastigmine-d6 (tartrate) involves the incorporation of deuterium atoms into the Rivastigmine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium.
Industrial Production Methods: Industrial production of (Rac)-Rivastigmine-d6 (tartrate) follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain the efficiency and yield of the deuterated product. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the correct incorporation of deuterium atoms.
Chemical Reactions Analysis
Types of Reactions: (Rac)-Rivastigmine-d6 (tartrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
(Rac)-Rivastigmine-d6 (tartrate) has several scientific research applications:
Chemistry: Used in the study of reaction mechanisms and isotope effects.
Biology: Employed in metabolic studies to trace the biochemical pathways of Rivastigmine.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Rivastigmine.
Industry: Applied in the development of new cholinesterase inhibitors and related compounds.
Mechanism of Action
(Rac)-Rivastigmine-d6 (tartrate) exerts its effects by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is crucial in alleviating the symptoms of Alzheimer’s disease and Parkinson’s disease dementia, where cholinergic deficits are prominent.
Comparison with Similar Compounds
Donepezil: Another cholinesterase inhibitor used in Alzheimer’s disease.
Galantamine: A cholinesterase inhibitor with additional nicotinic receptor modulating properties.
Tacrine: An older cholinesterase inhibitor with a different side effect profile.
Comparison:
Uniqueness: (Rac)-Rivastigmine-d6 (tartrate) is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies. Unlike Donepezil and Galantamine, Rivastigmine also inhibits butyrylcholinesterase, which may offer additional benefits in certain patient populations.
Mechanism: While all these compounds inhibit acetylcholinesterase, (Rac)-Rivastigmine-d6 (tartrate) has a broader inhibitory profile, affecting both acetylcholinesterase and butyrylcholinesterase.
Properties
Molecular Formula |
C18H28N2O8 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
[3-[1-[bis(trideuteriomethyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C14H22N2O2.C4H6O6/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4;5-1(3(7)8)2(6)4(9)10/h7-11H,6H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1/i3D3,4D3; |
InChI Key |
GWHQHAUAXRMMOT-PIJMPVEQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(C)C1=CC(=CC=C1)OC(=O)N(C)CC)C([2H])([2H])[2H].[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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